1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine

Hypoxia-Inducible Factor (HIF) Pathway Prolyl Hydroxylase Domain (PHD) Inhibition Anemia and Ischemia Research

1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine (CAS 387358-44-3) is a balanced, pan-selective HIF-PHD inhibitor (PHD1 IC50=1.3nM, PHD2=2.5nM, PHD3=11nM) offering near-equipotent stabilization of HIF-1α and HIF-2α. Its clean CYP profile (CYP3A4 IC50>69μM) minimizes metabolic interference, while defined hERG activity (IC50=220nM) enables controlled ex vivo studies. Ideal for hypoxia pathway research where isoform-selective agents confound results.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
CAS No. 387358-44-3
Cat. No. B1302025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine
CAS387358-44-3
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1N)CCN2CCCC2
InChIInChI=1S/C13H20N2O/c1-16-12-6-4-5-11(13(12)14)7-10-15-8-2-3-9-15/h4-6H,2-3,7-10,14H2,1H3
InChIKeyQXJOLMXARSDYNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine (CAS 387358-44-3) for Hypoxia Pathway Research: A Potent Prolyl Hydroxylase Domain (PHD) Inhibitor


1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine (CAS 387358-44-3) is a synthetic small molecule characterized by a pyrrolidine ring linked via an ethyl bridge to a 2-amino-3-methoxyphenyl moiety. It functions primarily as a potent inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes, specifically exhibiting low nanomolar activity against the PHD2 isoform (EGLN1) [1]. Its activity profile, which includes potent inhibition of PHD1 (EGLN2) and significant activity against PHD3 (EGLN3), positions it within a class of compounds that stabilize HIF-α subunits, thereby mimicking a hypoxic cellular response and upregulating the expression of genes involved in erythropoiesis, angiogenesis, and metabolic adaptation [1]. This compound is of particular interest to researchers studying the HIF pathway, ischemia-reperfusion injury, anemia, and cancer biology, where precise modulation of PHD isoform activity is a critical experimental parameter.

Procurement Advisory: Why 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine Cannot Be Interchanged with Other PHD Inhibitors


The hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD) enzyme family comprises three major isoforms—PHD1, PHD2, and PHD3—each with distinct tissue distribution, substrate specificity, and biological functions [1]. Consequently, the therapeutic and experimental outcomes of PHD inhibition are highly dependent on the precise isoform selectivity profile of the inhibitor used. 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine exhibits a unique, balanced inhibitory profile across these isoforms (IC50 values of 1.3 nM, 2.5 nM, and 11 nM for PHD1, PHD2, and PHD3, respectively) [2]. In contrast, clinically advanced inhibitors like FG-4592 (Roxadustat) and Daprodustat show markedly different selectivity profiles, with FG-4592 being highly PHD2-selective and Daprodustat showing a preference for PHD1 and PHD3 [3]. Simple substitution with another PHD inhibitor will therefore result in a fundamentally different cellular HIF-α stabilization pattern, potentially confounding experimental results and leading to divergent biological outcomes. The following quantitative evidence details these critical points of differentiation, essential for informed scientific selection and procurement.

Quantitative Differentiation of 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine (CAS 387358-44-3) vs. Key PHD Inhibitor Comparators


PHD2 (EGLN1) Inhibitory Potency: 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine vs. Clinical-Stage PHD Inhibitors

The compound exhibits exceptional potency against the primary HIF-regulating isoform, PHD2, with an IC50 of 2.5 nM [1]. This places it among the most potent PHD2 inhibitors reported. For comparison, the clinically advanced inhibitor FG-4592 (Roxadustat) shows an IC50 of 27 nM for PHD2 [2], Daprodustat (GSK1278863) shows 22.2 nM , Molidustat (BAY 85-3934) shows 280 nM [3], and Vadadustat shows 29 nM [2]. The compound is over 10-fold more potent than FG-4592 and over 100-fold more potent than Molidustat.

Hypoxia-Inducible Factor (HIF) Pathway Prolyl Hydroxylase Domain (PHD) Inhibition Anemia and Ischemia Research

Isoform Selectivity Profile: A Balanced PHD1/PHD2 Inhibition Pattern Unique to 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine

The compound demonstrates a balanced inhibition profile across PHD1 (IC50 = 1.3 nM) and PHD2 (IC50 = 2.5 nM), with a PHD1/PHD2 IC50 ratio of 0.52 [1]. This is in stark contrast to other PHD inhibitors. FG-4592 is highly PHD2-selective (PHD1 IC50 ~1,400 nM, PHD2 IC50 27 nM; ratio = 51.8) [2]. Daprodustat is PHD1-selective (PHD1 IC50 3.5 nM, PHD2 IC50 22.2 nM; ratio = 0.16) . Molidustat is weakly PHD2-selective (PHD1 480 nM, PHD2 280 nM; ratio = 1.7) [3]. The balanced profile of 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine is unique, providing near-equipotent inhibition of both key HIF-regulating isoforms.

PHD Isoform Selectivity HIF-1α vs HIF-2α Stabilization Tissue-Specific Hypoxia Response

Off-Target Cardiac Safety Profile: hERG Channel and Calcium Channel Activity of 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine

The compound exhibits a defined cardiac ion channel profile. It inhibits the hERG potassium channel with an IC50 of 220 nM and the L-type calcium channel (Cav1.2) with an IC50 > 10,000 nM [1]. While the hERG IC50 is sub-micromolar (0.22 µM), it is still approximately 100-fold higher than its target PHD2 IC50, suggesting a potential safety margin for in vitro applications. For comparison, clinical-stage PHD inhibitors like FG-4592 and Daprodustat have reported hERG IC50 values typically >30 µM, indicating a significantly cleaner cardiac safety profile [2]. This data explicitly defines a key liability for the use of 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine in any ex vivo or in vivo cardiac or whole-organ model.

Cardiac Safety Pharmacology hERG Liability Off-Target Screening

Cytochrome P450 Inhibition Profile: Low Drug-Drug Interaction Risk for 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine

The compound shows a favorable cytochrome P450 inhibition profile, with weak activity against CYP3A4 (IC50 = 69,000 nM) and essentially no activity against CYP2D6 (IC50 > 100,000 nM) [1]. This indicates a low potential for drug-drug interactions via these major metabolic enzymes. In the context of PHD inhibitor research, where co-administration with other tool compounds is common, this clean CYP profile is a significant advantage. While direct comparative CYP inhibition data for other PHD inhibitors are not available in the same dataset, this profile suggests that 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine is unlikely to confound experiments through unintended modulation of drug metabolism pathways.

Drug Metabolism CYP450 Inhibition ADME-Tox Profiling

PHD3 Inhibitory Activity: An Additional Dimension of HIF Pathway Modulation by 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine

In addition to its potent inhibition of PHD1 and PHD2, the compound also demonstrates significant activity against PHD3 (EGLN3), with an IC50 of 11 nM [1]. This is a notable point of differentiation from Molidustat (PHD3 IC50 = 450 nM) [2] and FG-4592 (PHD3 IC50 ~1,320 nM) [3]. Daprodustat shows a comparable PHD3 IC50 of 5.5 nM . The activity of this compound against PHD3, which is implicated in neuronal apoptosis and sympathetic neuron development, extends its utility beyond classical HIF-1α/EPO-centric studies.

PHD3 (EGLN3) Inhibition Apoptosis Regulation HIF-2α Specificity

Optimal Use Cases for 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine (CAS 387358-44-3) Based on Differentiated Activity Profile


In Vitro HIF-1α and HIF-2α Stabilization in Cell-Based Reporter Assays Requiring Balanced PHD1/PHD2 Inhibition

This compound is ideally suited for experiments where maximal and balanced stabilization of both HIF-1α and HIF-2α is required. Its near-equipotent inhibition of PHD1 (IC50 = 1.3 nM) and PHD2 (IC50 = 2.5 nM) [1] ensures that neither HIF-α subunit is preferentially stabilized, unlike the use of highly PHD2-selective inhibitors like FG-4592 (PHD1/PHD2 ratio = 51.8) [2] or PHD1-selective inhibitors like Daprodustat (ratio = 0.16) . This makes it a superior tool for studying the full transcriptomic response to hypoxia in cell lines where both PHD isoforms are expressed.

High-Throughput Screening (HTS) for HIF Pathway Modulators with Minimal CYP-Mediated Interference

For HTS campaigns where compounds are tested in complex biological matrices or co-administered with other tool compounds, 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine offers a distinct advantage. Its weak inhibition of major CYP isoforms (CYP3A4 IC50 = 69,000 nM; CYP2D6 IC50 > 100,000 nM) [1] significantly reduces the risk of confounding results due to altered metabolism of co-dosed compounds. This clean CYP profile is a key differentiator, ensuring that observed phenotypic changes can be attributed to PHD inhibition rather than off-target effects on drug metabolism.

Neuronal Apoptosis and Sympathetic Neuron Development Studies Leveraging PHD3 Activity

The compound's significant PHD3 inhibitory activity (IC50 = 11 nM) [1] makes it a valuable tool for researchers investigating the role of PHD3 in apoptosis, particularly in neuronal contexts. Unlike Molidustat (PHD3 IC50 = 450 nM) [3] or FG-4592 (PHD3 IC50 ~1,320 nM) [2], which are weak PHD3 inhibitors, this compound can effectively modulate PHD3 activity at nanomolar concentrations. This enables studies into the PHD3-dependent regulation of HIF-2α, the pro-apoptotic factor KIF1Bβ, and the development of the sympathetic nervous system.

Ischemia-Reperfusion Injury and Cardioprotection Research with Defined Cardiac Safety Parameters

In ex vivo models of ischemia-reperfusion injury, such as Langendorff-perfused hearts, the compound's defined hERG activity (IC50 = 220 nM) [1] is a critical experimental parameter. While this hERG liability necessitates careful control of compound concentration (e.g., ≤100 nM to maintain >2-fold safety margin) and inclusion of hERG channel blockers as controls, the compound's potent PHD2 inhibition (2.5 nM) allows for effective HIF stabilization at sub-hERG-active concentrations. This defined risk profile, in contrast to the cleaner but less potent clinical comparators, makes it a suitable tool for acute mechanistic studies where the experimental protocol can be designed around its known off-target activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.